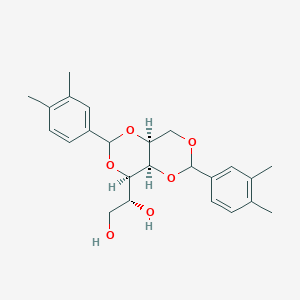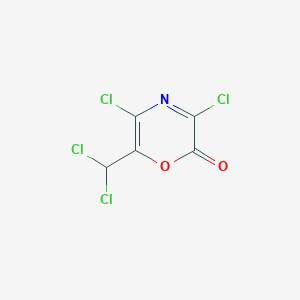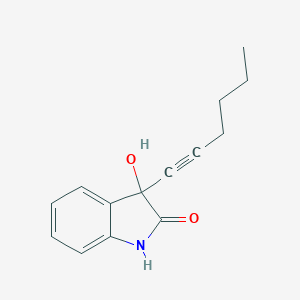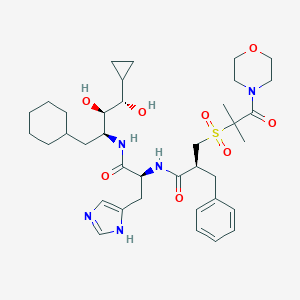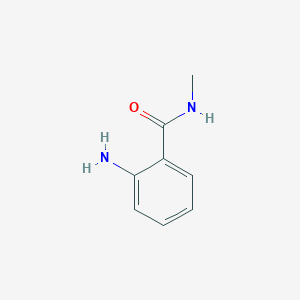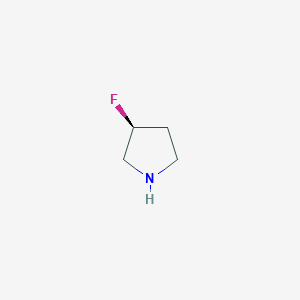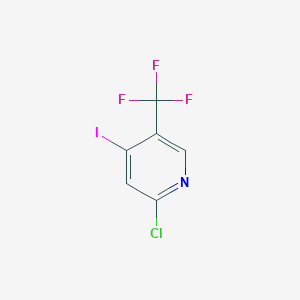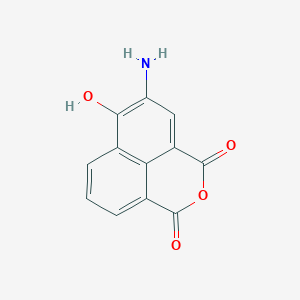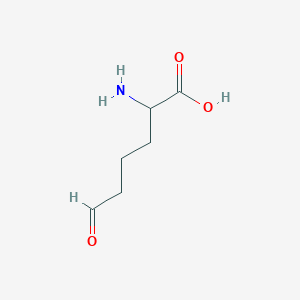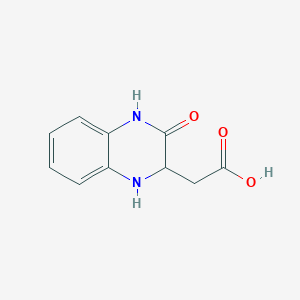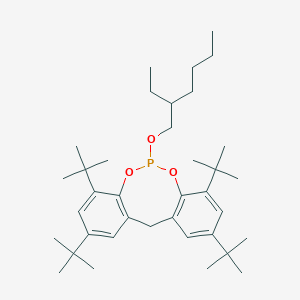
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite, also known as Irgafos 168, is a widely used antioxidant in various industries such as plastics, rubber, and coatings. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 1178.6 g/mol. This compound is known for its excellent thermal stability and is used to prevent the degradation of polymers caused by heat and light.
Mechanism Of Action
The mechanism of action of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 involves the formation of stable free radicals that scavenge reactive oxygen species, preventing them from reacting with the polymer chains. This prevents the formation of new free radicals and stabilizes the polymer, preventing degradation.
Biochemical And Physiological Effects
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and non-irritating, making it safe for use in various applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 is its excellent thermal stability, which makes it ideal for use in high-temperature applications. It is also highly effective in preventing the degradation of polymers caused by UV radiation, making it useful in outdoor applications. However, one limitation is that it may not be effective in preventing the degradation of certain polymers under certain conditions, such as in the presence of certain metal ions.
Future Directions
There are several future directions for research on 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168. One area of interest is the development of new and more effective antioxidants for use in various applications. Another area of research is the use of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 in combination with other antioxidants to improve its effectiveness. Additionally, there is a need for more research on the long-term stability and effectiveness of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 in various applications.
Synthesis Methods
The synthesis of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 involves the reaction between 2,6-di-tert-butylphenol and phosphorus trichloride, followed by the addition of 2-ethylhexanol. The reaction is carried out in the presence of a catalyst and at a controlled temperature and pressure to ensure the desired product is obtained.
Scientific Research Applications
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 has been extensively studied for its antioxidant properties and its effectiveness in preventing the degradation of polymers. It has been used in various applications such as stabilizers for polyethylene, polypropylene, and PVC, as well as in the production of synthetic rubbers and elastomers.
properties
CAS RN |
126050-54-2 |
|---|---|
Product Name |
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite |
Molecular Formula |
C37H59O3P |
Molecular Weight |
582.8 g/mol |
IUPAC Name |
1,3,7,9-tetratert-butyl-11-(2-ethylhexoxy)-5H-benzo[d][1,3,2]benzodioxaphosphocine |
InChI |
InChI=1S/C37H59O3P/c1-15-17-18-25(16-2)24-38-41-39-32-26(20-28(34(3,4)5)22-30(32)36(9,10)11)19-27-21-29(35(6,7)8)23-31(33(27)40-41)37(12,13)14/h20-23,25H,15-19,24H2,1-14H3 |
InChI Key |
LOMJGCFEVIUZMW-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COP1OC2=C(CC3=C(O1)C(=CC(=C3)C(C)(C)C)C(C)(C)C)C=C(C=C2C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CCCCC(CC)COP1OC2=C(CC3=C(O1)C(=CC(=C3)C(C)(C)C)C(C)(C)C)C=C(C=C2C(C)(C)C)C(C)(C)C |
Other CAS RN |
126050-54-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



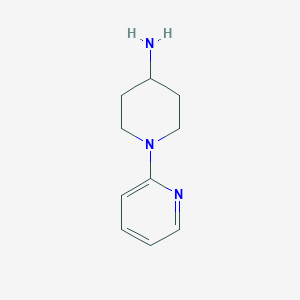
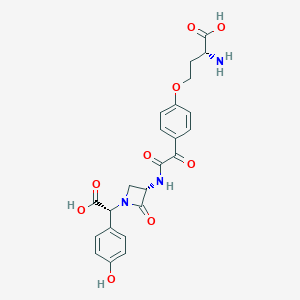
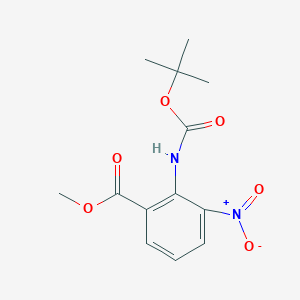
![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)
